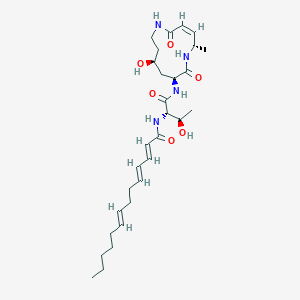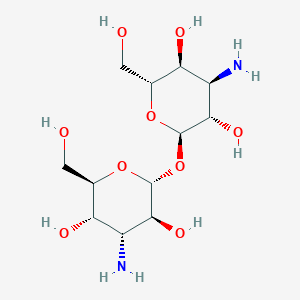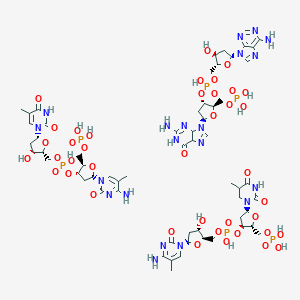
8-Hexadecanol
Overview
Description
. It is a colorless, odorless organic compound that is solid at room temperature. This compound is part of the long-chain alcohol family and is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Hexadecanol can be synthesized through the reduction of palmitic acid (hexadecanoic acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids derived from natural sources such as palm oil. The process includes the catalytic hydrogenation of ethyl palmitate, which is obtained from the esterification of palmitic acid with ethanol . This method is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Hexadecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexadecanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to hexadecane using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Hexadecyl chloride.
Scientific Research Applications
8-Hexadecanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid membranes and as a component in the preparation of liposomes.
Medicine: Utilized in the formulation of topical creams and ointments due to its emollient properties.
Mechanism of Action
The mechanism of action of 8-Hexadecanol involves its interaction with lipid membranes. It integrates into the lipid bilayer, altering its fluidity and permeability . This property makes it useful in the formulation of liposomes and other lipid-based delivery systems. Additionally, its emollient properties help in moisturizing and protecting the skin by forming a barrier that reduces water loss.
Comparison with Similar Compounds
Cetyl Alcohol (Hexadecan-1-ol): Similar in structure but differs in the position of the hydroxyl group.
Octadecanol: Another long-chain fatty alcohol with two additional carbon atoms.
Uniqueness: 8-Hexadecanol’s unique position of the hydroxyl group at the 8th carbon makes it distinct from other fatty alcohols like cetyl alcohol and octadecanol. This structural difference influences its physical and chemical properties, making it suitable for specific applications where other fatty alcohols may not be as effective.
Properties
IUPAC Name |
hexadecan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVNUMHZZANJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338561 | |
| Record name | 8-Hexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-83-0 | |
| Record name | 8-Hexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride](/img/structure/B33790.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)












